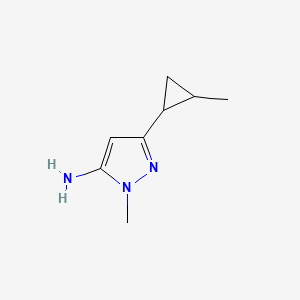

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Description

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 1-position and a 2-methylcyclopropyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 153.23 g/mol (CAS 118430-72-1) . The compound is part of a broader class of pyrazol-5-amine derivatives, which are widely studied for their structural versatility and biological relevance. However, commercial availability of this compound has been discontinued, as noted in product catalogs .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methyl-5-(2-methylcyclopropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H13N3/c1-5-3-6(5)7-4-8(9)11(2)10-7/h4-6H,3,9H2,1-2H3 |

InChI Key |

HSMWCLXFSTWSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Pyrazol-5-amine derivatives exhibit diverse pharmacological and material science applications, with their properties heavily influenced by substituents at the 1- and 3-positions. Below is a detailed comparison:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Cyclopropane Derivatives : The 2-methylcyclopropyl group in the target compound introduces unique steric and electronic effects compared to simple cyclopropyl or aromatic substituents. This may enhance metabolic stability but reduce solubility compared to polar groups like pyridinyl .

- Aromatic vs. Aliphatic Substituents : Benzyl or pyridinyl groups at the 3-position (e.g., N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) improve binding affinity in enzyme targets due to π-π interactions, while aliphatic groups (e.g., isopropyl) prioritize lipophilicity .

Biological Activity

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its pyrazole ring and a 2-methylcyclopropyl substituent, has been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 178.23 g/mol. The compound's structure plays a crucial role in its biological activity, as the presence of the cyclopropyl group can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various enzymes and receptors. This binding modulates their activity, leading to diverse biological effects. Some known mechanisms include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDKs, which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially making it useful in treating infections .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis through p53 activation |

| U-937 (Monocytic Leukemia) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of CDK activity |

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activities. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Studies show that it can disrupt bacterial cell membranes, leading to cell death .

Case Studies and Research Findings

Recent research has highlighted the efficacy of this compound in various therapeutic contexts:

- Study on Cancer Cell Lines : In a study published in Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in breast cancer cells .

- Anti-inflammatory Mechanism Exploration : A study focusing on the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in animal models of arthritis .

- Antimicrobial Activity Assessment : Research assessing its antimicrobial effectiveness showed promising results against various pathogens, suggesting its potential use in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.